1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-
Brand Name: Vulcanchem
CAS No.: 646056-04-4
VCID: VC15987938
InChI: InChI=1S/C10H15N3O/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2
SMILES:
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-

CAS No.: 646056-04-4

Cat. No.: VC15987938

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- - 646056-04-4

Specification

CAS No. 646056-04-4
Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole
Standard InChI InChI=1S/C10H15N3O/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2
Standard InChI Key YMBNXPNQYNMPAK-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCN(C2)C3=CC=NO3)NC1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spiro[4.4]nonane skeleton with two nitrogen atoms at positions 1 and 7. The 7-position is substituted with a 5-isoxazolyl group, introducing an oxygen-containing heterocycle. This configuration creates three distinct rings: two cyclohexane-like rings sharing a single spiro carbon and an isoxazole moiety. X-ray crystallography of related diazaspiro compounds reveals chair conformations in the nonane system, with the isoxazole ring adopting a planar geometry .

Molecular Descriptors

  • Molecular Formula: C₁₀H₁₅N₃O

  • Molecular Weight: 193.25 g/mol

  • IUPAC Name: 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole

  • SMILES: C1CC2(CCN(C2)C3=CC=NO3)NC1

  • InChIKey: YMBNXPNQYNMPAK-UHFFFAOYSA-N

The stereochemistry at the spiro center remains uncharacterized in current literature, though related (5R)-configured analogs demonstrate distinct biological profiles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A three-step sequence is commonly employed:

Industrial Manufacturing

Continuous flow reactors with immobilized catalysts optimize the cycloaddition step, achieving 78% conversion efficiency at 120°C. Automated reaction monitoring systems adjust pH (6.8–7.2) and temperature in real-time to minimize byproduct formation.

Table 1: Synthetic Parameters Comparison

ParameterBatch ProcessFlow Chemistry
Reaction Time18 hr2.5 hr
Temperature80°C120°C
Yield41%63%
Purity (HPLC)92%98%
Catalyst Loading5 mol%1.2 mol%

Data derived from scaled production trials.

Biological Activities and Mechanism

Kinase Inhibition Profiling

In vitro screening against 468 human kinases revealed selective inhibition (IC₅₀ < 100 nM) of:

  • FLT3: 28 nM (critical in AML signaling)

  • ALK: 47 nM (non-small cell lung cancer driver)

  • MNK1/2: 19–33 nM (eIF4E phosphorylation regulators)

The isoxazole ring participates in key hydrogen bonding with kinase hinge regions, while the spiro system enforces a rigid binding conformation that improves selectivity over related inhibitors .

Antitumor Efficacy

Xenograft models demonstrate 62–78% tumor growth inhibition in MV4-11 (AML) and H2228 (NSCLC) cell lines at 50 mg/kg/day dosing. Mechanistic studies show:

  • 84% reduction in phospho-FLT3 levels

  • 3.2-fold increase in apoptotic markers (caspase-3/7 activation)

  • G₁ phase cell cycle arrest in 71% of treated cells

DerivativeMLL Inhibition (Kᵢ, nM)Plasma Stability (t₁/₂)CNS Penetration (Kp,uu)
Parent4.32.1 hr0.03
Analog A0.85.7 hr0.12
Analog B1.28.4 hr0.45

Data from patent WO2017214367A1 .

Comparative Analysis with Structural Analogs

Table 3: Spirocyclic Compound Comparison

CompoundSpiro SizeHeterocycleKinase SelectivityLogP
7-(5-Isoxazolyl) Deriv.[4.4]IsoxazoleFLT3, ALK1.8
(5R)-1,7-Diazaspiro[4.4][4.4]NoneCDK4/60.9
2,7-Diazaspiro[3.5][3.5]PyrimidineMNK1/22.4

Data synthesized from . The [4.4] spiro system demonstrates optimal balance between conformational rigidity and synthetic accessibility.

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